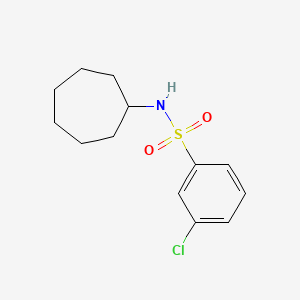

3-chloro-N-cycloheptylbenzene-1-sulfonamide

Description

3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 3-position and a sulfonamide group linked to a cycloheptyl moiety. Sulfonamides are widely studied for their pharmaceutical relevance, particularly as enzyme inhibitors (e.g., cyclooxygenase-2 inhibitors) and antimicrobial agents . The cycloheptyl group in this compound introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

3-chloro-N-cycloheptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHKHMMUKGPGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324439 | |

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728924-37-6 | |

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-chloro-N-cycloheptylbenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

3-Chloro-N-cycloheptylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a versatile compound with several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 3-chloro-N-cycloheptylbenzene-1-sulfonamide with structurally related sulfonamides:

*Calculated based on molecular formula.

Key Observations:

- Chlorine Positioning : Chlorine at the 3-position (target compound) versus 2,5-dichloro substitution () alters electronic effects on the benzene ring, which may influence binding interactions in biological targets.

- Heterocyclic Modifications : Compounds with pyridazinyl () or diazepanyl () substituents exhibit enhanced bioactivity due to additional hydrogen-bonding or π-stacking interactions.

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: The dichloro-substituted analog () crystallizes in the monoclinic P21/n space group with distinct unit cell parameters (a = 11.1371 Å, b = 4.85230 Å), suggesting tighter molecular packing compared to bulkier N-cycloheptyl derivatives .

- IR Spectroscopy : Sulfonamide derivatives consistently show S=O asymmetric stretching vibrations near 1340–1350 cm⁻¹ (e.g., 1346 cm⁻¹ in ), confirming the integrity of the sulfonamide functional group across analogs.

Biological Activity

3-chloro-N-cycloheptylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The information is derived from diverse scientific sources to ensure a well-rounded understanding.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16ClN1O2S

- Molecular Weight : 275.78 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group attached to a chlorinated benzene ring and a cycloheptyl substituent, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, but the specific activity of this compound may extend beyond antibacterial effects.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides indicates that modifications to the benzene ring and sulfonamide moiety can significantly affect biological potency and selectivity. For example:

- Chlorination : The presence of chlorine at the 3-position may enhance lipophilicity and improve membrane permeability.

- Cycloheptyl Group : This bulky substituent may provide steric hindrance that could influence receptor binding affinity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against specific cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have indicated that this compound possesses analgesic properties. It has been observed to reduce pain responses in models of inflammatory pain, potentially through modulation of opioid receptors . The antinociceptive effects were confirmed by administering selective antagonists, which abolished the pain relief provided by the compound.

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, with the compound demonstrating low toxicity profiles at therapeutic doses .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of this compound in a rat model of neuropathic pain. The study found that treatment with this compound resulted in a marked decrease in mechanical allodynia and thermal hyperalgesia, suggesting its potential utility in pain management .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Analgesic | Reduces pain responses in animal models | |

| Enzyme Inhibition | Potential inhibition of dihydropteroate synthase |

Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.